(2R,3R)-Dimethyl 2-bromo-3-hydroxysuccinate
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Overview
Description
Dimethyl (2R,3R)-2-bromo-3-hydroxysuccinate is an organic compound with significant importance in various scientific fields. This compound is a derivative of succinic acid, featuring a bromine atom and a hydroxyl group attached to the second and third carbon atoms, respectively. Its unique stereochemistry, with both chiral centers in the R configuration, makes it a valuable compound for stereoselective synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2R,3R)-2-bromo-3-hydroxysuccinate typically involves the bromination of dimethyl tartrate. The process begins with the esterification of tartaric acid to form dimethyl tartrate. This intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of Dimethyl (2R,3R)-2-bromo-3-hydroxysuccinate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2R,3R)-2-bromo-3-hydroxysuccinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Major Products
Substitution: Formation of alcohols, ethers, or thioethers.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones or aldehydes.
Scientific Research Applications
Dimethyl (2R,3R)-2-bromo-3-hydroxysuccinate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and stereoselective biochemical processes.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Dimethyl (2R,3R)-2-bromo-3-hydroxysuccinate involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can act as a substrate for enzymes, participating in stereoselective reactions. Its ability to undergo substitution and elimination reactions makes it a versatile intermediate in synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2S,3S)-2-bromo-3-hydroxysuccinate: The enantiomer of the compound with opposite stereochemistry.
Dimethyl (2R,3R)-2-chloro-3-hydroxysuccinate: Similar structure but with a chlorine atom instead of bromine.
Dimethyl (2R,3R)-2-bromo-3-methoxysuccinate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
Dimethyl (2R,3R)-2-bromo-3-hydroxysuccinate is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups. This combination imparts distinct reactivity and makes it valuable for stereoselective synthesis and research applications.
Properties
Molecular Formula |
C6H9BrO5 |
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Molecular Weight |
241.04 g/mol |
IUPAC Name |
dimethyl (2R,3R)-2-bromo-3-hydroxybutanedioate |
InChI |
InChI=1S/C6H9BrO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,8H,1-2H3/t3-,4+/m1/s1 |
InChI Key |
XYDORVLTGSLFMB-DMTCNVIQSA-N |
Isomeric SMILES |
COC(=O)[C@H]([C@H](C(=O)OC)Br)O |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)Br)O |
Origin of Product |
United States |
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